

PHPS1 Sodium: A Technical Guide to a Selective SHP2 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *PHPS1 Sodium*

Cat. No.: *B610096*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **PHPS1 sodium**, a potent and cell-permeable inhibitor of the protein tyrosine phosphatase Shp2. This document details its chemical properties, mechanism of action, and experimental applications, with a focus on its role in modulating the Ras/MAPK signaling pathway.

Core Concepts: Chemical Structure and Properties

PHPS1 sodium, systematically named 4-[2-[1,5-dihydro-3-(4-nitrophenyl)-5-oxo-1-phenyl-4H-pyrazol-4-ylidene]hydrazinyl]-benzenesulfonic acid sodium salt hydrate, is a key tool compound for studying Shp2-mediated signaling.^{[1][2]} Its chemical and physical properties are summarized below.

Property	Value
Synonym	Phenylhydrazonopyrazolone sulfonate 1
CAS Number	314291-83-3[1]
Empirical Formula	C ₂₁ H ₁₅ N ₅ O ₆ S · xNa ⁺ · yH ₂ O[1]
Molecular Weight	465.44 g/mol (anhydrous free acid basis)[1][2][3]
Appearance	Red to reddish-brown solid[4]
Solubility	DMSO: 10 mg/mL (warmed)[1][2]
Storage	2-8°C, desiccated[1][2]
SMILES String	<chem>O=C1/C(C(C2=CC=C(--INVALID-LINK--=O)C=C2)=NN1C3=CC=CC=C3)=N/NC4=CC=C(S(=O)([O-])=O)C=C4.[Na+].O</chem> [1][2]
InChI Key	KLXUVMQUEDKCKG-JBKNFAMTSA-M[1][2]

Mechanism of Action: Selective Inhibition of Shp2

PHPS1 is a potent and selective inhibitor of the Src homology-2 (SH2) domain-containing phosphatase Shp2 (PTPN11), a non-receptor protein tyrosine phosphatase that is a key regulator of growth factor signaling.[1] Shp2 is a proto-oncogene that, when activated, positively modulates the Ras/MAPK (Erk1/2) pathway, promoting cell proliferation and survival.[5][6]

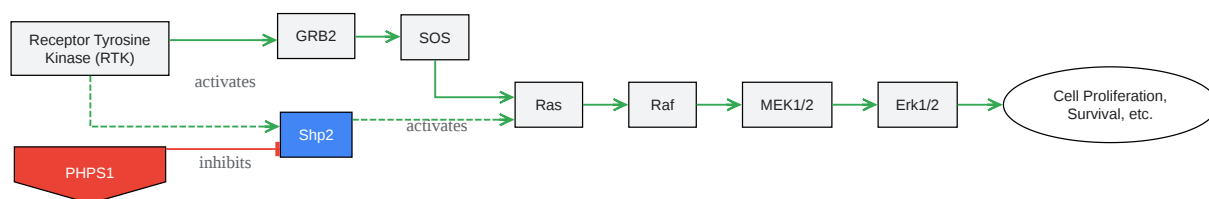
PHPS1 exerts its inhibitory effect by targeting the catalytic site of Shp2.[7] This leads to the blockage of Shp2-dependent downstream signaling events, most notably the sustained phosphorylation and activation of Erk1/2.[7][8] Importantly, PHPS1 demonstrates selectivity for Shp2 over other closely related phosphatases.[7]

Quantitative Inhibition Data

Target	Inhibition Constant (Ki) / IC50
Shp2	Ki: 0.73 μ M[8][9]
Shp1	Ki: 10.7 μ M[5][10]
PTP1B	Ki: 5.8 μ M[5][10]

Signaling Pathway Modulation

PHPS1's primary mechanism of action is the disruption of the Shp2-mediated Ras/Erk signaling cascade. The following diagram illustrates this inhibitory interaction.



[Click to download full resolution via product page](#)

PHPS1 inhibits Shp2, blocking Ras/Erk signaling.

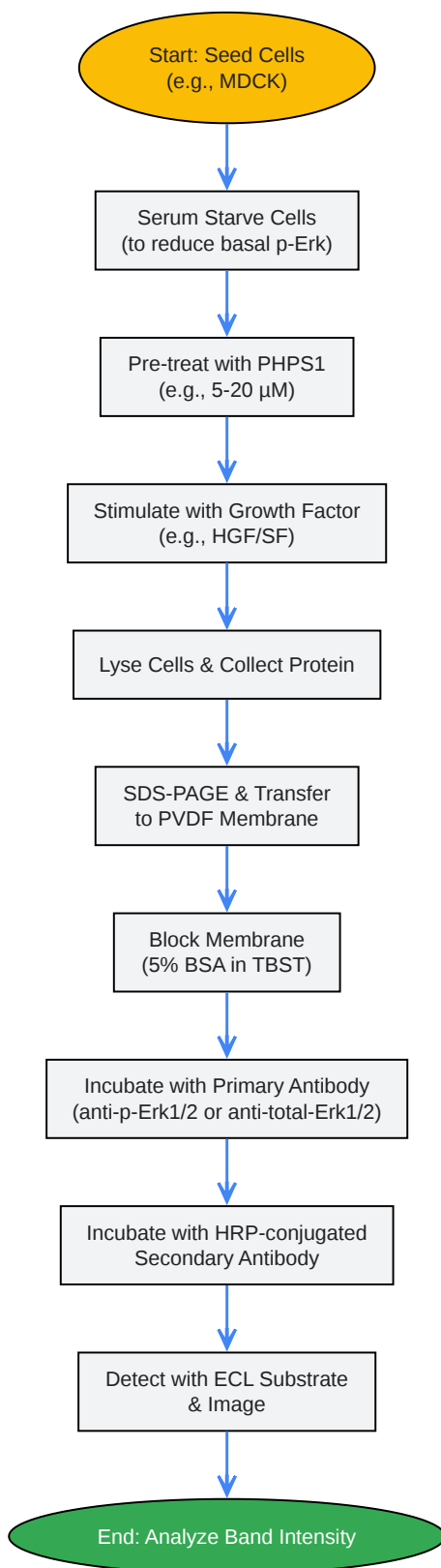
Studies have shown that while PHPS1 effectively inhibits the phosphorylation of Erk1/2, it does not affect HGF/SF-induced activation of PI3K/Akt or Stat3, further highlighting its specificity for the Shp2-Ras/MAPK axis.[5][7]

Experimental Protocols

PHPS1 sodium is a valuable tool for a variety of cell-based assays to investigate Shp2-dependent processes. Below are detailed methodologies for key experiments.

Western Blot Analysis of Phospho-Erk1/2 Inhibition

This protocol details the detection of changes in Erk1/2 phosphorylation in response to growth factor stimulation and PHPS1 treatment.



[Click to download full resolution via product page](#)

Workflow for analyzing p-Erk1/2 levels by Western blot.

Methodology:

- Cell Culture and Treatment:
 - Plate cells (e.g., MDCK) and grow to desired confluency.
 - Serum-starve the cells overnight to reduce basal levels of phosphorylated Erk1/2.
 - Pre-treat cells with desired concentrations of **PHPS1 sodium** (e.g., 5, 10, 20 μ M) for a specified time.[\[4\]](#)
 - Stimulate the cells with a growth factor known to activate the Shp2-Erk pathway (e.g., 1 unit/mL HGF/SF) for various time points (e.g., 15 min to 6 hours).[\[4\]](#)[\[7\]](#)
- Protein Extraction:
 - Wash cells with ice-cold PBS.
 - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Centrifuge lysates to pellet cell debris and collect the supernatant. Determine protein concentration using a BCA assay.
- Western Blotting:
 - Separate 10-20 μ g of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[\[11\]](#)
 - Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[\[2\]](#)[\[11\]](#)
 - Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Erk1/2 (Thr202/Tyr204), diluted in 5% BSA/TBST.[\[11\]](#)[\[12\]](#)
 - Wash the membrane three times with TBST.

- Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature. [\[11\]](#)
- Wash the membrane again three times with TBST.
- Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
- To control for protein loading, the membrane can be stripped and re-probed with an antibody for total Erk1/2. [\[11\]](#)

HGF-Induced Cell Scattering Assay

This assay measures the ability of PHPS1 to inhibit the HGF/SF-induced scattering of epithelial cells, a process dependent on Shp2 activity. [\[7\]](#)

Methodology:

- Cell Seeding:
 - Seed MDCK epithelial cells at a density that allows for the formation of distinct colonies.
 - Grow cells until they form tight, cobblestone-like colonies.
- Treatment:
 - Treat the cells with **PHPS1 sodium** (e.g., 5 μ M) in the presence of a scattering agent, such as HGF/SF (1 unit/mL). [\[13\]](#)
 - Include control wells with no treatment, HGF/SF alone, and PHPS1 alone.
- Incubation and Imaging:
 - Incubate the cells for 20-24 hours to allow for scattering to occur. [\[13\]](#)
 - Acquire images of the cell colonies using a phase-contrast microscope.
- Analysis:

- Quantify cell scattering by observing the loss of cell-cell contacts and the transition from compact colonies to a fibroblast-like, scattered morphology.^[13] Effective inhibition by PHPS1 will result in the maintenance of compact epithelial colonies even in the presence of HGF/SF.

Anchorage-Independent Growth (Soft Agar) Assay

This assay assesses the effect of PHPS1 on the tumorigenic potential of cancer cells by measuring their ability to grow in an anchorage-independent manner.

Methodology:

- Prepare Agar Layers:
 - Coat the bottom of 6-well plates with a layer of 0.6% agar in a complete growth medium.
 - Prepare a cell suspension in a 0.3% agar solution containing the desired concentration of PHPS1 or vehicle control.
 - Plate this cell/agar mixture on top of the base agar layer.
- Incubation:
 - Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, or until colonies are visible.
 - Add fresh medium (with or without PHPS1) to the top of the agar every few days to prevent drying.
- Colony Staining and Counting:
 - Stain the colonies with a solution such as crystal violet.
 - Count the number and measure the size of the colonies in each well. A dose-dependent inhibition of colony formation is expected with PHPS1 treatment.^[7]

Summary

PHPS1 sodium is a well-characterized, selective inhibitor of Shp2 phosphatase. Its ability to permeate cells and specifically block the Shp2-dependent Ras/Erk signaling pathway makes it an invaluable chemical probe for cancer biology, developmental biology, and signal transduction research. The experimental protocols provided herein offer a framework for utilizing PHPS1 to investigate its effects on cellular signaling and phenotypes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Inhibition of SHP2-mediated dephosphorylation of Ras suppresses oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dbbiotech.com [dbbiotech.com]
- 3. Inhibition of SHP2 and SHP1 Protein Tyrosine Phosphatase Activity by Chemically Induced Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SHP2 inhibitor PHPS1 protects against atherosclerosis by inhibiting smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PHPS1 sodium|CAS 1177131-02-0|DC Chemicals [dcchemicals.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]

- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [PHPS1 Sodium: A Technical Guide to a Selective SHP2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610096#chemical-structure-of-phps1-sodium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com